Boc-D-メチオニノール

概要

説明

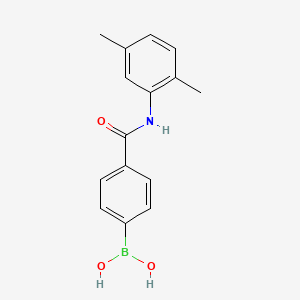

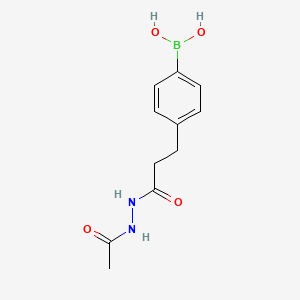

Boc-D-methioninol, also known as N-tert-butoxycarbonyl-D-methioninol, is a synthetic amino acid derivative. It is a versatile and important reagent in organic synthesis and biochemistry. Boc-D-methioninol has a wide range of applications in scientific research, including protein modification, peptide synthesis, and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for Boc-D-methioninol.

科学的研究の応用

生物医学的用途

メチオニンは、ヒトの体にとって必須アミノ酸であり、その化学修飾、細胞代謝、および代謝産物に基づいて多様な特徴を備えています . これらの特徴により、”Boc-D-メチオニノール”などのメチオニンベースのシステムは、生物医学的用途において大きな可能性を秘めています .

がん治療と診断

腫瘍細胞の代謝状態が乱れているため、がん治療と診断におけるメチオニンの応用について詳しくまとめられています .

肝疾患の治療

メチオニンの最も重要な代謝産物であるS-アデノシルメチオニン(SAM)が肝疾患の治療に有効であることが言及されています .

化学修飾

メチオニンの独特の構造的特徴を考えると、2つの化学修飾方法が簡単に紹介されています .

アミンのBOC保護

触媒および溶媒不使用の媒体中で、さまざまな脂肪族および芳香族アミン、アミノ酸、およびアミノアルコールのほぼ定量的なBOC保護のための緑色で環境に優しい経路が報告されています . この方法論は非常に効率的で環境に優しく、化学選択性が高く、収率が優れており、生成物の分離が容易です .

医薬品合成

窒素含有カルバメートまたはBOCアミン化合物は、有機合成における医薬品および生物活性分子に頻繁に見られます . 保護のためのより重要な経路の1つは、BOC無水物の使用を含みます .

作用機序

Target of Action

Boc-D-methioninol, also known as tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate , is a complex compoundD-methionine, a related compound, has been found to interact with methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .

Mode of Action

It’s worth noting that the boc group in boc-d-methioninol is a protective group used in peptide synthesis . This suggests that Boc-D-methioninol may be involved in peptide-related processes.

Biochemical Pathways

D-methionine, a related compound, is known to play a role in various biochemical pathways, including protein synthesis and the formation of s-adenosylmethionine (same), l-homocysteine, l-cysteine, taurine, and sulfate .

Result of Action

It’s worth noting that the actions of related compounds, such as d-methionine, can have various effects, including inhibiting apoptosis in certain cellular structures .

実験室実験の利点と制限

The main advantage of Boc-D-methioninol is its versatility. It can be used to modify proteins and peptides, as well as to synthesize new compounds. It is also a relatively stable reagent, making it suitable for use in a variety of biochemical and physiological experiments. However, Boc-D-methioninol can be toxic at high concentrations, and care should be taken to avoid contact with skin or eyes.

将来の方向性

The potential future directions for Boc-D-methioninol are numerous. It could be used to modify proteins and peptides in order to study the effects of protein-protein interactions and cell signaling pathways. It could also be used to synthesize new compounds for use in drug discovery and development. Additionally, it could be used to study the effects of peptide modifications on enzyme activity and protein folding. Finally, Boc-D-methioninol could be used to study the effects of protein modifications on the structure and function of proteins.

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659608 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91177-57-0 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)

![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)

![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)

![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)